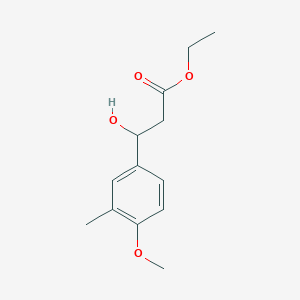

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate is an organic compound with the molecular formula C13H18O4. It is an ester derived from the corresponding carboxylic acid and ethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate can be synthesized through the reduction of ethyl 3-(4-methoxyphenyl)-3-oxopropanoate using sodium borohydride in methanol. The reaction is carried out at 0°C, and the product is purified by flash chromatography using a mixture of ethyl acetate and hexane.

Industrial Production Methods

Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Reagents like halogens and nucleophiles are used for substitution reactions.

Major Products Formed

Oxidation: Formation of the corresponding ketone or aldehyde.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its reactivity and interactions with biological molecules. The compound can form hydrogen bonds and participate in various biochemical reactions, influencing its biological activity.

Comparison with Similar Compounds

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate can be compared with other similar compounds, such as:

Ethyl 3-hydroxy-3-(4-methoxyphenyl)propanoate: Lacks the methyl group on the phenyl ring.

Ethyl 3-hydroxy-3-(4-methylphenyl)propanoate: Lacks the methoxy group on the phenyl ring.

Ethyl 3-hydroxy-3-(3-methoxy-4-methylphenyl)propanoate: Has a different substitution pattern on the phenyl ring.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions on the phenyl ring .

Biological Activity

Ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C15H18O3

- Molecular Weight : 250.30 g/mol

- IUPAC Name : this compound

The compound features a hydroxy group and an ester functional group, which are critical for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa cells. The compound exhibited an IC50 value of approximately 11 μM, indicating substantial potency compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (μM) | Comparison Compound | IC50 (μM) |

|---|---|---|---|

| HeLa | 11 | Doxorubicin | 2.29 |

The biological activity of this compound is believed to be mediated through multiple pathways:

- Histone Deacetylase Inhibition (HDACi) : The compound has shown properties as a potent HDAC inhibitor, which plays a crucial role in regulating gene expression and cellular differentiation .

- GABA Receptor Modulation : Similar compounds have been reported to interact with GABA receptors, suggesting that this compound may influence neurotransmitter release and neuronal excitability .

Case Studies

A notable study evaluated the anticonvulsant properties of structurally similar compounds, indicating that modifications in the phenyl ring can enhance biological activity. The results suggested that derivatives with additional substituents could exhibit improved efficacy against seizure models, hinting at potential applications for this compound in neurological disorders .

Safety and Toxicology

Preliminary toxicological assessments indicate that while the compound exhibits promising biological activity, further studies are required to evaluate its safety profile comprehensively. Toxicity tests using rodent models showed median effective doses (ED50) comparable to those of established drugs, warranting further investigation into its therapeutic window .

Properties

Molecular Formula |

C13H18O4 |

|---|---|

Molecular Weight |

238.28 g/mol |

IUPAC Name |

ethyl 3-hydroxy-3-(4-methoxy-3-methylphenyl)propanoate |

InChI |

InChI=1S/C13H18O4/c1-4-17-13(15)8-11(14)10-5-6-12(16-3)9(2)7-10/h5-7,11,14H,4,8H2,1-3H3 |

InChI Key |

CMULRMQNFQPAID-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)OC)C)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.